5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide is a complex organic compound that features a bromine atom, a thiazolidine ring, and a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide typically involves the formation of the thiazolidine ring followed by the introduction of the bromine atom and the nicotinamide group. One common method involves the reaction of 2,4-dioxothiazolidine with cyclohexylamine under controlled conditions to form the intermediate, which is then brominated and coupled with nicotinic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The bromine atom and nicotinamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide
- 2-(2,4-dioxothiazolidin-5-yl/-ylidene)acetic chloride
Uniqueness
5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide is unique due to its specific combination of a bromine atom, thiazolidine ring, and nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-10-5-9(6-17-7-10)14(21)18-11-3-1-2-4-12(11)19-13(20)8-23-15(19)22/h5-7,11-12H,1-4,8H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYTZURDGZATN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=CN=C2)Br)N3C(=O)CSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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